
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide is a synthetic compound with potential applications in scientific research. It belongs to the class of chroman-2-carboxamides and has been studied for its mechanism of action and biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in cellular processes. This may lead to the inhibition of cell growth and division, which could be useful in the treatment of cancer.
Biochemical and Physiological Effects:
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit cell growth and induce apoptosis in cancer cells. Additionally, it has been shown to have effects on neurotransmitter systems in the brain, which may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and is readily available for research purposes. Additionally, it has been shown to have activity against certain types of cancer cells and may be useful in the development of new cancer therapies. However, the synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide is complex and requires specialized knowledge in organic chemistry. Furthermore, its mechanism of action is not fully understood, which may limit its potential applications in scientific research.
Orientations Futures
There are several potential future directions for research on N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide. One area of research could focus on its potential applications in the treatment of neurological disorders. Another area of research could focus on its mechanism of action and how it inhibits cell growth and division. Additionally, further studies could be conducted to determine its potential applications in the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide involves a series of chemical reactions. The starting materials are 5,6,7,8-tetrahydrocinnoline and piperidine, which are reacted with various reagents to form the final product. The process is complex and requires specialized knowledge in organic chemistry.
Applications De Recherche Scientifique
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide has been studied for its potential applications in scientific research. It has been shown to have activity against certain types of cancer cells and may be useful in the development of new cancer therapies. Additionally, it has been studied for its effects on the nervous system and may have potential applications in the treatment of neurological disorders.
Propriétés
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3,4-dihydro-2H-chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c28-23(21-10-9-16-5-2-4-8-20(16)29-21)24-18-11-13-27(14-12-18)22-15-17-6-1-3-7-19(17)25-26-22/h2,4-5,8,15,18,21H,1,3,6-7,9-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELCNHDPFANSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4CCC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)chroman-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

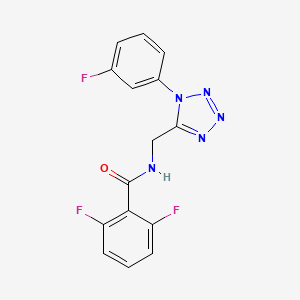
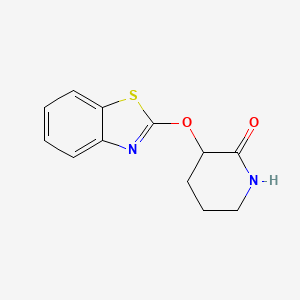

![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2553687.png)
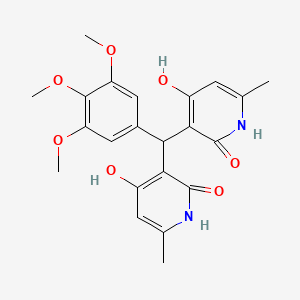
![Dimethyl 5-[(chloroacetyl)amino]isophthalate](/img/structure/B2553691.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)
![Cyclopentyl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2553694.png)
![1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride](/img/structure/B2553695.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)

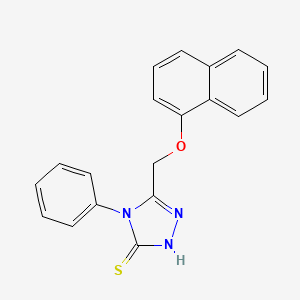
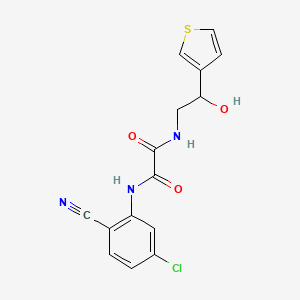
![N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2553703.png)